molecular formula C8H6BrIN2 B1377959 4-Bromo-3-iodo-5-methyl-1H-indazole CAS No. 1427502-42-8

4-Bromo-3-iodo-5-methyl-1H-indazole

Cat. No.: B1377959
CAS No.: 1427502-42-8
M. Wt: 336.95 g/mol
InChI Key: ZEICCHRQPJUCAR-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-5-methyl-1H-indazole is a halogenated indazole derivative featuring bromine and iodine substituents at positions 4 and 3, respectively, with a methyl group at position 4.

Properties

IUPAC Name

4-bromo-3-iodo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEICCHRQPJUCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-5-methyl-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-5-methyl-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) using organoboron or organotin reagents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-3-iodo-5-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-5-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways involved in cancer and other diseases .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-3-iodo-5-methyl-1H-indazole : Bromine (electron-withdrawing) at position 4 and iodine (bulky, polarizable) at position 3 create distinct electronic and steric environments. The methyl group at position 5 may enhance lipophilicity.

Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
This compound* C₈H₆BrIN₂ ~352.96 N/A 4-Br, 3-I, 5-Me
5-Bromo-3-iodo-6-methyl-1H-indazole C₈H₆BrIN₂ ~352.96 N/A 5-Br, 3-I, 6-Me
6-Bromo-5-hydroxy-1-methyl-1H-indazole C₈H₇BrN₂O 227.06 N/A 6-Br, 1-Me, 5-OH
5-Bromo-4-methyl-1H-imidazole C₄H₅BrN₂ 161.00 N/A 5-Br, 4-Me

*Calculated values based on structural analogs.

Spectral Characteristics

  • IR Spectroscopy : C-Br and C-I stretches typically appear at 500–600 cm⁻¹ and 400–500 cm⁻¹, respectively (cf. C-Br at 533 cm⁻¹ in ).
  • NMR : Methyl groups in analogs (e.g., 2.55 ppm for CH₃ in ) resonate upfield, while aromatic protons near halogens deshield (e.g., 6.10–8.01 ppm in ).

Pharmacological Potential

  • Indazole Scaffolds: Known for kinase inhibition and anticancer activity . The iodine in this compound may improve binding affinity via halogen bonding.
  • Comparison with Trifluoromethyl Analogs : Compounds like 4-Bromo-3-(trifluoromethyl)-1H-indazole (CAS 1211583-69-5, similarity 0.94 ) show higher electronegativity but lower polarizability than iodine-substituted derivatives.

Key Research Findings

  • Stability : High melting points (>200°C) in halogenated indoles ( ) suggest similar thermal resilience for this compound.
  • Synthetic Challenges : Iodine’s bulkiness may complicate regioselective substitutions, requiring optimized catalysts (e.g., Pd/Cu systems).
  • Drug Likeness : The methyl group enhances lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to hydroxylated analogs (e.g., 6-Bromo-5-hydroxy-1-methyl-1H-indazole ).

Biological Activity

4-Bromo-3-iodo-5-methyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This indazole derivative has been studied for its interactions with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H6BrI N2
  • Molecular Weight : 292.95 g/mol
  • CAS Number : 865156-34-9

The presence of bromine and iodine atoms, along with the methyl group, contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Research indicates that compounds with similar structures may inhibit key pathways involved in cell proliferation and inflammation.

  • Inhibition of Kinases : Indazole derivatives are known to exhibit inhibitory effects on various kinases, which play crucial roles in cell signaling and cancer progression.
  • Modulation of Receptor Activity : The compound may affect G-protein coupled receptors (GPCRs), influencing various physiological responses.

Biological Activity Data

Recent studies have highlighted the biological activities of this compound through various assays:

Activity IC50 Value (µM) Reference
Protein Kinase CK2 Inhibition0.55 ± 0.03
Anti-inflammatory Activity9.0 ± 1.0
Cytotoxicity (HepG2 Cells)Low cytotoxicity

Case Study 1: Inhibition of Protein Kinase CK2

A study explored the structure-activity relationship (SAR) of indazole derivatives, including this compound, as inhibitors of protein kinase CK2. The compound demonstrated significant inhibition with an IC50 value of 0.55 µM, indicating its potential as a therapeutic agent in cancer treatment due to CK2's role in tumorigenesis.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound using human neutrophils. The results showed that it effectively inhibited leukotriene B4 formation, a key mediator in inflammatory responses, with an IC50 value of approximately 9 µM. This activity suggests potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Absorption : The compound shows good solubility in organic solvents, indicating potential for oral bioavailability.
  • Metabolism : Preliminary studies suggest that it undergoes metabolic transformations that could influence its efficacy and safety profile.
  • Toxicity : In vitro tests on HepG2 cells revealed low cytotoxicity, suggesting a favorable safety profile for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-iodo-5-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-iodo-5-methyl-1H-indazole

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